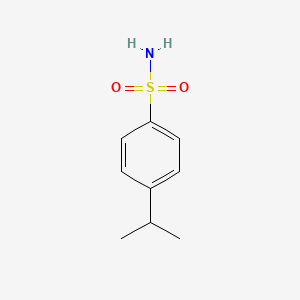

4-异丙基苯磺酰胺

描述

4-Isopropylbenzenesulfonamide is a chemical compound with the linear formula C9H13NO2S . It has a molecular weight of 199.27 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

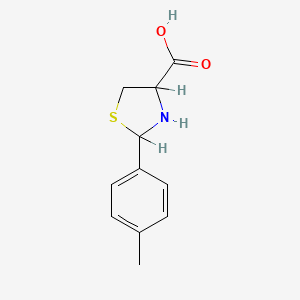

Molecular Structure Analysis

The molecular structure of 4-Isopropylbenzenesulfonamide is represented by the linear formula C9H13NO2S . The InChI code for this compound is 1S/C9H13NO2S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3,(H2,10,11,12) .Physical And Chemical Properties Analysis

4-Isopropylbenzenesulfonamide has a melting point range of 103-106 degrees Celsius .科学研究应用

抗结核药物

4-异丙基苯磺酰胺衍生物,特别是磺胺类药物,已被研究其抗结核菌特性。例如,某些磺胺类药物表现出对结核分枝杆菌的强效抑制作用,超过了临床药物伊索尼亚胺(Malwal et al., 2012)。

抗癌特性

研究表明,各种苯磺酰胺衍生物具有抗癌效果。它们可以诱导肿瘤细胞凋亡和自噬,并显示出作为抑制与癌症相关的某些同工酶的潜力(Gul et al., 2018)。

催化和氧化过程

苯磺酰胺取代化合物,如铁酞菁,在氧化条件下表现出显著的稳定性,并可用于烯烃的氧化(Işci et al., 2014)。

DNA结合和裂解

混合配体铜(II)-磺胺酰胺配合物已显示出结合和裂解DNA的能力,对酵母和人类肿瘤细胞等细胞模型中的抗增殖活性可能产生影响(González-Álvarez et al., 2013)。

碳酸酐酶抑制

尿素基苯磺酰胺有效地抑制人类碳酸酐酶,在乳腺癌模型中显示出作为抗转移的药物的潜力(Pacchiano et al., 2011)。

溶解度和溶液热力学

对4-氨基苯磺酰胺在二元溶剂体系中的溶解度的研究为其在各种溶剂体系中的应用提供了重要的热力学性质的见解(Asadi et al., 2020)。

作用机制

Target of Action

4-Isopropylbenzenesulfonamide is a type of sulfonamide, a class of drugs that have a wide range of pharmacological activities . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

Sulfonamides, including 4-Isopropylbenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme, they prevent PABA from being utilized, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the biochemical pathways that rely on this compound. As folic acid is crucial for the synthesis of nucleic acids, its deficiency leads to impaired DNA replication and cell division . This results in the bacteriostatic activity of sulfonamides, meaning they inhibit the growth of bacteria rather than killing them directly .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of 4-Isopropylbenzenesulfonamide is the inhibition of bacterial growth. By blocking the synthesis of folic acid, it prevents bacteria from replicating their DNA and dividing, thereby stopping the spread of the bacterial infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Isopropylbenzenesulfonamide. For instance, the presence of sunlight can lead to the degradation of sulfonamides, reducing their effectiveness . Furthermore, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution .

安全和危害

未来方向

While specific future directions for 4-Isopropylbenzenesulfonamide are not available, it’s worth noting that this compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that it may have potential applications in various fields of research.

属性

IUPAC Name |

4-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOWEROKBOQYLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283087 | |

| Record name | 4-isopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6335-39-3 | |

| Record name | 4-(1-Methylethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6335-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 29618 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006335393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Cumenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-isopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

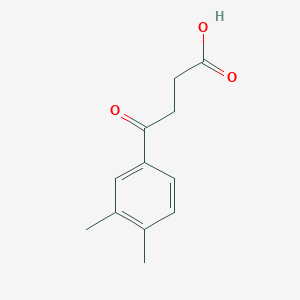

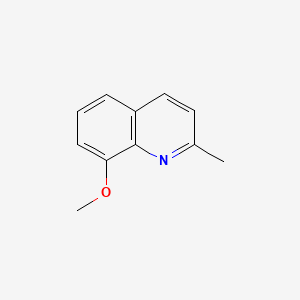

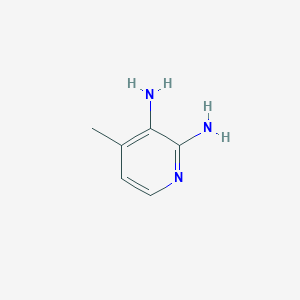

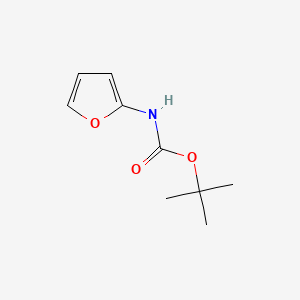

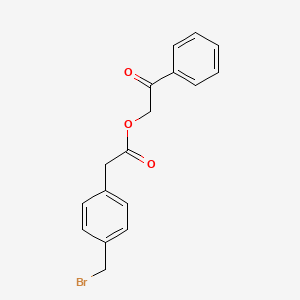

Synthesis routes and methods

Procedure details

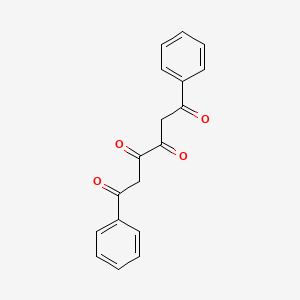

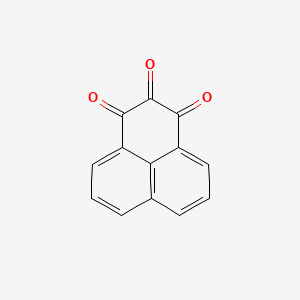

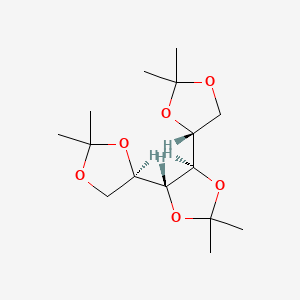

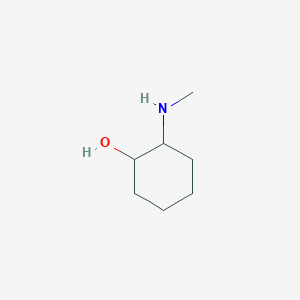

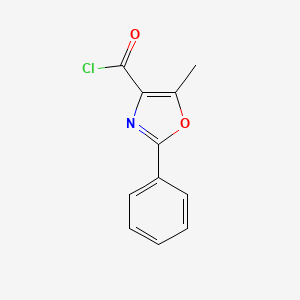

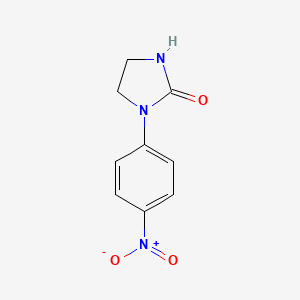

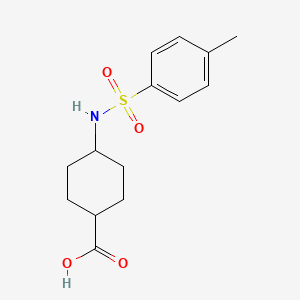

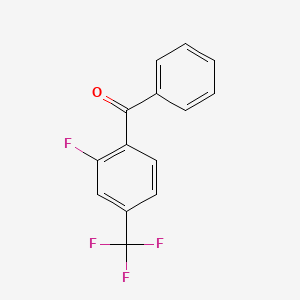

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。